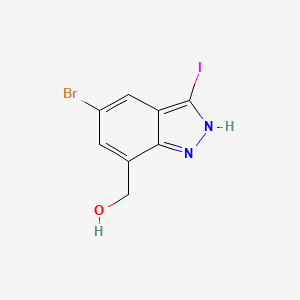

(5-Bromo-3-iodo-1H-indazol-7-YL)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrIN2O |

|---|---|

Molecular Weight |

352.95 g/mol |

IUPAC Name |

(5-bromo-3-iodo-2H-indazol-7-yl)methanol |

InChI |

InChI=1S/C8H6BrIN2O/c9-5-1-4(3-13)7-6(2-5)8(10)12-11-7/h1-2,13H,3H2,(H,11,12) |

InChI Key |

ZCXXJPKXPHIKEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=NNC(=C21)I)CO)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between (5-Bromo-3-iodo-1H-indazol-7-YL)methanol and related compounds from the evidence:

*Calculated based on molecular formulas.

Key Observations:

Core Heterocycle Differences : The target compound’s indazole core distinguishes it from indole-based analogs (e.g., compounds 77 and 9c). Indazoles exhibit enhanced metabolic stability compared to indoles due to reduced susceptibility to oxidative degradation .

Halogenation Patterns : The dual halogenation (Br and I) in the target compound is unique. Most analogs in the evidence feature single halogens (Br or Cl) paired with methoxy or heterocyclic groups. Iodine’s larger atomic radius and polarizability may enhance halogen bonding interactions in biological targets .

Functional Group Positioning : The hydroxymethyl group at position 7 in the target compound contrasts with methoxy or heterocyclic substituents in analogs. This group may improve aqueous solubility compared to fully aromatic systems like 7a and 7b .

Physicochemical and Spectroscopic Comparisons

NMR Profiles :

- The hydroxymethyl proton in 7a appears at δ 4.61 ppm (singlet), while in 7b, it resonates at δ 4.59 ppm (doublet, J = 5.6 Hz) due to steric interactions with adjacent methoxy groups . The target compound’s -CH2OH group is expected to exhibit similar deshielding but may show splitting patterns influenced by iodine’s electron-withdrawing effects.

- Aromatic protons in halogenated indazoles (e.g., H-4 and H-6 in 7a) resonate upfield (δ 6.72–7.39 ppm) compared to indole derivatives (δ 7.05–7.93 ppm in compound 77) .

Mass Spectrometry :

- Bromine and iodine isotopes (e.g., ^79Br/^81Br and ^127I) produce distinct isotopic patterns in HRMS, aiding structural confirmation. For example, compound 9c showed [M+H]+ at m/z 427.0757 with Br isotope peaks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Bromo-3-iodo-1H-indazol-7-YL)methanol, and how can purity be ensured?

- Methodology : Synthesis typically involves halogenation and coupling reactions. For example, bromine and iodine can be introduced via electrophilic substitution or metal-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura reactions). A reported approach for analogous indazole derivatives uses CuI catalysis in PEG-400/DMF mixtures, followed by extraction and chromatography (70:30 ethyl acetate/hexane) for purification . Yield optimization requires precise stoichiometry and reaction time control. Purity validation should combine TLC (Rf ~0.3 in similar systems) and spectroscopic techniques (e.g., H/C NMR, HRMS) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodology :

- Spectroscopy : H NMR (to confirm hydroxymethyl protons at ~4.5 ppm), C NMR (to identify halogenated carbons), and HRMS (e.g., FAB-HRMS for molecular ion validation) .

- Crystallography : Single-crystal X-ray diffraction with SHELX programs (SHELXT for structure solution, SHELXL for refinement) is standard. Data collection requires high-resolution detectors, and refinement should account for anisotropic displacement parameters .

Q. How do the electronic effects of bromine and iodine influence the compound’s stability and reactivity?

- Methodology : Halogens induce electron-withdrawing effects, stabilizing the indazole ring but activating positions for nucleophilic substitution. Iodine’s polarizability enhances susceptibility to radical reactions. Stability under varying pH and temperature can be assessed via accelerated degradation studies (e.g., HPLC monitoring) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

- Methodology :

- Yield Discrepancies : Compare reaction conditions (e.g., solvent purity, catalyst aging) and employ design-of-experiment (DoE) frameworks to isolate critical variables .

- Biological Variability : Validate assays using positive controls (e.g., kinase inhibitors for activity studies) and replicate experiments across cell lines. Meta-analyses of published data can identify confounding factors (e.g., solvent DMSO concentration) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model binding to targets (e.g., kinases). The iodine atom’s van der Waals radius may enhance hydrophobic pocket interactions.

- MD Simulations : Assess binding stability under physiological conditions (GROMACS/AMBER). Fluorine or bromine substitutions in analogous compounds show altered binding free energies (~2–3 kcal/mol differences) .

Q. What experimental designs optimize regioselectivity in further functionalization (e.g., oxidation of the hydroxymethyl group)?

- Methodology :

- Oxidation : Test TEMPO/NaOCl or CrO in anhydrous acetone to convert –CHOH to –COOH. Monitor progress via IR (loss of O–H stretch at ~3200 cm) .

- Protection/Deprotection : Use TBDMS-Cl to protect the hydroxyl group before iodination, ensuring regioselectivity at C3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.